molecular formula C12H13NO4 B1426966 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid CAS No. 1378408-99-1

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

Cat. No. B1426966
CAS RN: 1378408-99-1
M. Wt: 235.24 g/mol
InChI Key: LMLYCTSUENDPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. Mocetinostat has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Chiral Azetidine Synthesis

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid plays a role in the synthesis of chiral azetidines, which have potential applications in pharmaceuticals and agrochemicals. Marichev et al. (2019) demonstrated the synthesis of tetrasubstituted azetidine-2-carboxylic acids and derivatives with high yield and stereocontrol. This process involves asymmetric [3+1]-cycloaddition using chiral sabox copper(I) catalysis, followed by Pd/C catalytic hydrogenation, indicating a method for preparing chiral azetidines with potential therapeutic relevance (Marichev et al., 2019).

Azetidine Derivatives from Fagus Silvatica L.

Azetidine derivatives, which include this compound, have been isolated from natural sources like Fagus silvatica L. (beechnuts). Kristensen and Larsen (1974) isolated specific azetidine-2-carboxylic acid derivatives and explored their structures through various spectroscopic methods. This research highlights the natural occurrence and potential biochemical significance of azetidine derivatives (Kristensen & Larsen, 1974).

Novel Isomeric Analogs of Proline

Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, utilizing azetidine-2-carboxylic acid. This work presents azetidine-2-carboxylic acid as a building block for creating analogs of biologically significant amino acids like proline, indicating its utility in synthesizing novel bioactive compounds (Soriano et al., 1980).

Beta-Lactamase Inhibitory Properties

The derivatives of azetidine-2-carboxylic acid, including this compound, have been studied for their beta-lactamase inhibitory properties. Gottstein, Haynes, and McGregor (1982) synthesized a series of compounds related to azetidine-2-carboxylic acid, which demonstrated potent beta-lactamase inhibition. This indicates its potential application in combating antibiotic resistance (Gottstein et al., 1982).

Anticancer Agent Synthesis

Research by Lu et al. (2009) into 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally related to this compound, revealed their potential as novel anticancer agents. These compounds, derived from azetidine-2-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells, suggesting their importance in cancer therapeutics (Lu et al., 2009).

properties

IUPAC Name

1-(2-methoxybenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)11(14)13-6-8(7-13)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYCTSUENDPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.